methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group, an iodine atom, and a carboxylate ester group
Preparation Methods
The synthesis of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Esterification: The carboxylate ester group can be formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 1-(2-chloroethyl)-4-iodo-1H-pyrazole-5-carboxylate: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Methyl 1-(2-fluoroethyl)-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-10-11(6)3-2-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNBUBPHRQBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCF)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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